molecular formula C11H7BrN2O B582286 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile CAS No. 1261268-89-6

2-Amino-5-(3-bromophenyl)furan-3-carbonitrile

Cat. No. B582286
CAS RN: 1261268-89-6
M. Wt: 263.094
InChI Key: VDDSEWSKALNCSK-UHFFFAOYSA-N
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Description

2-Amino-5-(3-bromophenyl)furan-3-carbonitrile, also known as ABF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABF is a heterocyclic organic compound that contains a furan ring, an amino group, and a cyano group.

Mechanism Of Action

The mechanism of action of 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in various cellular processes. 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is implicated in Alzheimer's disease. 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has also been shown to inhibit the activity of tyrosinase, which is an enzyme that is involved in the synthesis of melanin.
Biochemical and Physiological Effects:
2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile exhibits potent inhibitory activity against certain enzymes that are implicated in various diseases. In vivo studies have shown that 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has low toxicity and good bioavailability, which makes it a promising drug candidate.

Advantages And Limitations For Lab Experiments

2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has several advantages for lab experiments such as its ease of synthesis, high purity, and good stability. However, 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile also has some limitations such as its low solubility in water and some organic solvents, which may limit its use in certain experiments. Additionally, 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile may exhibit some batch-to-batch variation, which may affect the reproducibility of experiments.

Future Directions

There are several future directions for the study of 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile. One direction is the exploration of its potential applications in other fields such as catalysis, sensors, and photovoltaics. Another direction is the optimization of its synthesis method to improve the yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile and its potential side effects.

Synthesis Methods

The synthesis of 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile involves the reaction of 3-bromoaniline and ethyl cyanoacetate in the presence of potassium carbonate and acetic acid. The reaction takes place under reflux conditions, and the product is obtained after purification by column chromatography. The yield of 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile is around 60%, and the purity is greater than 95%.

Scientific Research Applications

2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has been shown to exhibit potent inhibitory activity against certain enzymes that are implicated in these diseases.
In materials science, 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has been used as a building block for the synthesis of various functional materials such as fluorescent dyes, liquid crystals, and organic semiconductors. 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile-based materials have shown promising properties such as high luminescence, good thermal stability, and excellent charge transport.
In organic electronics, 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has been explored as an electron-transporting material in organic light-emitting diodes (OLEDs). 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile-based OLEDs have shown improved efficiency and stability compared to conventional OLEDs.

properties

IUPAC Name

2-amino-5-(3-bromophenyl)furan-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-9-3-1-2-7(4-9)10-5-8(6-13)11(14)15-10/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDSEWSKALNCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=C(O2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(3-bromophenyl)furan-3-carbonitrile

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